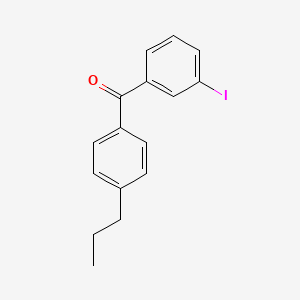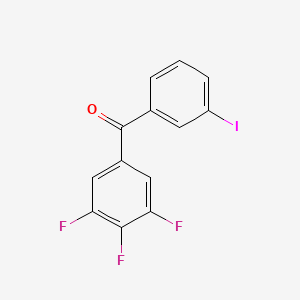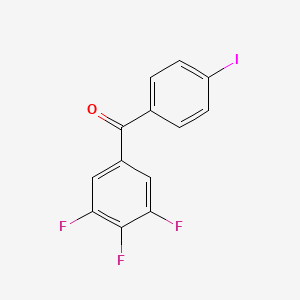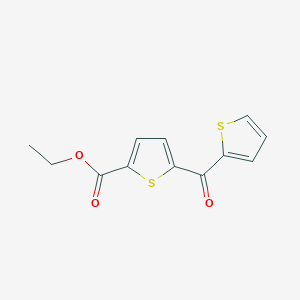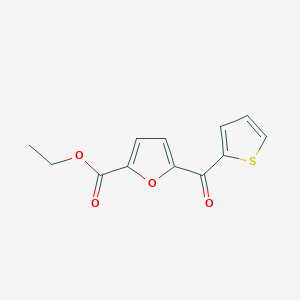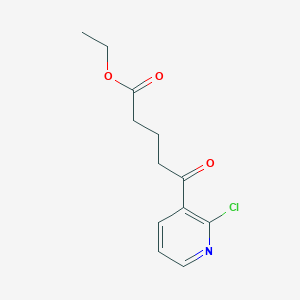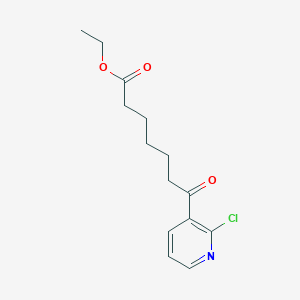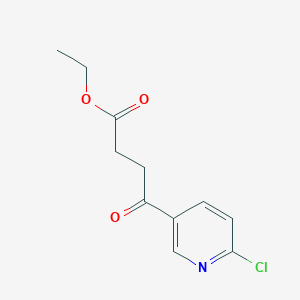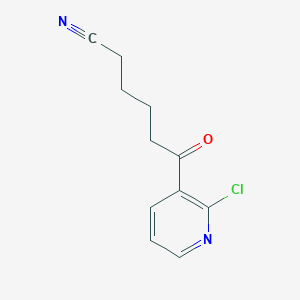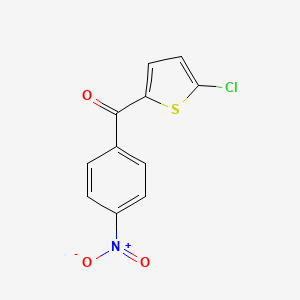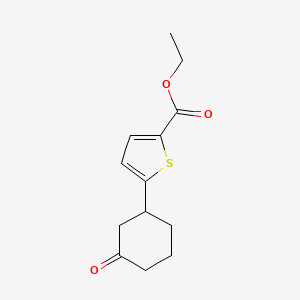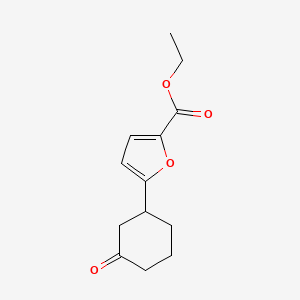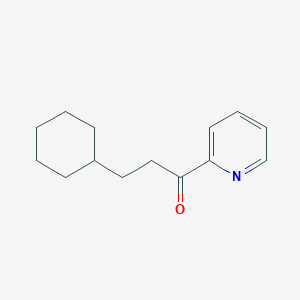
(2-Cyclohexyl)ethyl 2-pyridyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexyl)ethyl 2-pyridyl ketone is an organic compound with the molecular formula C14H19NO. It is a ketone that features a pyridyl group attached to a cyclohexyl ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
Ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, can react with a variety of nucleophiles. The carbonyl carbon in the ketone is electrophilic and can be targeted by nucleophiles in various reactions .
Mode of Action
In the presence of a nucleophile, the carbonyl group of this compound can undergo addition reactions. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate .
Biochemical Pathways
Ketones can participate in many biochemical pathways. For instance, they can undergo oxidation reactions to form carboxylic acids . .
Result of Action
The result of this compound’s action would depend on the specific reaction it undergoes and the biological context in which the reaction occurs. For instance, if it undergoes an oxidation reaction, the product would be a carboxylic acid .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone can be achieved through several methods. One common approach involves the reaction of 2-pyridyl ketone with cyclohexyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclohexyl ethyl is coupled with 2-pyridyl ketone in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often employs continuous flow chemistry techniques. This method allows for the rapid and efficient synthesis of the compound by continuously feeding the reactants through a reactor. The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexyl)ethyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridyl derivatives.
Scientific Research Applications
(2-Cyclohexyl)ethyl 2-pyridyl ketone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl 2-pyridyl ketone
- (3-Cyclohexyl)propyl 2-pyridyl ketone
- 1-(2-Pyridyl)heptan-1,6-dione
Uniqueness
(2-Cyclohexyl)ethyl 2-pyridyl ketone is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other similar compounds. The presence of both the cyclohexyl and pyridyl groups allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
3-cyclohexyl-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOWTBUUMGMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641990 |
Source


|
| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-60-7 |
Source


|
| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
